molecular formula C10H14ClNO2S B15285909 4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B15285909
M. Wt: 247.74 g/mol
InChI Key: KHRZNWRJSUYQPW-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a compound that features a thiophene ring attached to a pyrrolidine ring via a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the combination of the thiophene and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZNWRJSUYQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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